2-Methyl-4'-(methylthio)-2-morpholinopropiophenone basic properties
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone basic properties
An In-Depth Technical Guide to 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP)
Introduction
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, commonly known by the trade name Irgacure 907 or the acronyms MMMP and MTMP, is a compound with a significant dual identity.[1][2] Industrially, it is a highly effective Type I photoinitiator, widely used in ultraviolet (UV) curing applications for inks, coatings, and polymers.[3][4] Its molecular structure, featuring a propiophenone backbone with morpholine and methylthio substitutions, allows it to generate free radicals with high efficiency upon exposure to UV light.[1][3]
However, beyond its industrial utility, the structural similarity of MMMP to cathinone has led to its emergence as a new psychoactive substance (NPS).[5][6] This has brought the compound to the attention of forensic scientists, toxicologists, and drug development professionals. This guide serves as a comprehensive technical resource, providing an in-depth analysis of MMMP's fundamental properties, synthesis, mechanisms of action, analytical methodologies, and toxicological profile to support research and development in these respective fields.
Part 1: Chemical and Physical Properties
The foundational characteristics of a compound dictate its behavior, handling, and application. MMMP is a white to pale yellow crystalline powder.[1] Its core structure consists of a phenyl ring substituted with a methylthio group, connected to a propan-1-one chain which is further substituted with two methyl groups and a morpholine ring at the alpha position.[1]
Compound Identification
| Identifier | Value |
| IUPAC Name | 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one[7] |
| CAS Number | 71868-10-5[8] |
| Molecular Formula | C₁₅H₂₁NO₂S[8][9] |
| Molecular Weight | 279.40 g/mol [8][9] |
| Common Synonyms | Irgacure 907, MMMP, MTMP, Caccure 907[1][5][10] |
Physicochemical Data
| Property | Value | Significance for Application |
| Melting Point | 74-76 °C[3][8][9] | Defines its solid state at room temperature and influences purification by recrystallization. |
| Boiling Point | 210 °C at 76 mmHg[3][8] | Relevant for high-temperature processing or purification via distillation. |
| Density | ~1.15 g/cm³ (Predicted)[3][8] | Standard physical parameter for formulation calculations. |
| Flash Point | >165 °C (>329 °F)[9] | Indicates a relatively low fire hazard under standard lab conditions. |
| UV Absorption | λmax at 230 nm and 304 nm (in Methanol)[1] | The 304 nm peak is critical for its function as a UVA photoinitiator. |
| Solubility | Soluble in organic solvents like methanol and acetone.[1] | Facilitates its use in organic monomer systems for UV curing. |
Part 2: Synthesis and Chemical Reactions
Understanding the synthesis of MMMP is crucial for both industrial production and the clandestine manufacturing of the compound as an NPS. Several synthetic routes exist, with the Halogen Displacement Strategy being a common and regioselective method.[1]
Experimental Protocol: Halogen Displacement Synthesis of MMMP
This protocol describes a three-step process starting from 4-(methylthio)benzene. The rationale behind this multi-step approach is to build the molecule with high control over the final structure, avoiding the formation of significant byproducts that can occur in one-pot reactions.[1]
Step 1: Friedel-Crafts Acylation
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Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet to a scrubber, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent like dichloromethane (DCM). Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add isobutyryl chloride to the stirred suspension. Subsequently, add 4-(methylthio)benzene dropwise, maintaining the temperature below 10 °C. The low temperature is critical to control the exothermic reaction and prevent side reactions.
-
Reaction & Quenching: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC). Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-(methylthio)-2-methylpropiophenone.
Step 2: α-Bromination
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Reaction Setup: Dissolve the ketone from Step 1 in glacial acetic acid.
-
Reagent Addition: Add bromine (Br₂) dropwise at room temperature. The use of acetic acid as a solvent facilitates the enolization of the ketone, which is necessary for the electrophilic attack by bromine at the alpha-carbon.
-
Reaction & Isolation: Stir until the reaction is complete. The product, 2-bromo-4'-(methylthio)-2-methylpropiophenone, can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.
Step 3: Morpholine Substitution
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Reaction Setup: Dissolve the brominated intermediate from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add morpholine to the solution. An excess of morpholine can be used to act as both the nucleophile and the base to neutralize the HBr formed.
-
Reaction & Purification: Heat the mixture to approximately 80 °C and stir for several hours.[1] After completion, the crude product is isolated by an aqueous workup and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone.[1]
Other Chemical Reactions
The functional groups in MMMP allow for several chemical transformations, which are relevant for metabolism studies and derivatization.
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Oxidation: The methylthio group is susceptible to oxidation to form the corresponding sulfoxide and sulfone derivatives using agents like hydrogen peroxide.[1] This is a key metabolic pathway in vivo.[6]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[1]
Part 3: Mechanism of Action
MMMP's applications are dictated by two distinct mechanisms of action: its designed function as a photoinitiator and its unintended activity as a psychoactive substance.
As a Photoinitiator
MMMP is classified as a Norrish Type I photoinitiator.[3] This mechanism is defined by an alpha-cleavage (α-cleavage) of the molecule upon absorption of UV energy.
-
Excitation: The ketone chromophore in the MMMP molecule absorbs a photon of UV light (typically in the 250-400 nm range), promoting it from its ground state to an excited singlet state, which then converts to a more stable excited triplet state.[3]
-
α-Cleavage: In the excited state, the bond between the carbonyl group and the adjacent quaternary carbon (the α-carbon) is labile and breaks homolytically.
-
Radical Generation: This cleavage results in the formation of two distinct free radicals: a benzoyl radical and an aminoalkyl radical.
-
Polymerization Initiation: Both of these radical species are highly reactive and can initiate the polymerization of monomers and oligomers (e.g., acrylates) in a formulation, leading to the rapid curing or drying of the material.[3][5]
As a New Psychoactive Substance (NPS)
The psychoactive properties of MMMP are attributed to its structural classification as a synthetic cathinone.[2][5] While specific receptor binding data for MMMP is not widely published, its effects are presumed to be similar to other cathinones, which typically act as stimulants by modulating the monoamine transporter systems (dopamine, norepinephrine, and serotonin).
-
Biological Interaction: The morpholine ring and the overall molecular structure are believed to facilitate binding to enzymes and receptors within biological systems, thereby altering cellular pathways.[1]
-
Metabolism: In humans, MMMP undergoes extensive metabolism. A key transformation is the oxidation of the methylthio group. Studies have identified hydroxy-MMMP-sulfoxide (HO-MMMP-SO) as the primary metabolite found in urine, making it a critical biomarker for detecting MMMP consumption.[6] The identification of this metabolite is vital for forensic analysis and understanding the compound's pharmacokinetics.
Part 4: Analytical Methodologies
Accurate identification and quantification of MMMP are essential for quality control in industrial settings and for forensic analysis in clinical and legal contexts. Standard analytical techniques such as GC-MS, HPLC, and NMR are employed.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for identifying MMMP in forensic samples. The following protocol is adapted from the SWGDRUG monograph.[7]
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform. For samples in a complex matrix, perform a base extraction with sodium carbonate solution.
-
Instrument Parameters:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 100 °C for 1 min, ramp to 280 °C at 12 °C/min, and hold for 9 min.
-
MS Detector: Scan range of 30-550 amu.
-
-
Data Interpretation: Under these conditions, MMMP has a typical retention time of approximately 13.57 minutes. The resulting mass spectrum provides a unique fragmentation pattern for definitive identification.[7]
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is suitable for quantifying MMMP and its metabolites, especially in biological fluids.[6][11]
-
Sample Preparation: For urine analysis, samples may require a hydrolysis step followed by solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interferences.[6]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Newcrom R1).[11]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid.[11]
-
Detection: UV detection at one of its absorbance maxima (e.g., 304 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).[1][6]
-
-
Validation: The method must be validated for parameters such as linearity, limit of quantification, accuracy, precision, and matrix effects, especially for forensic applications.[6]
Part 5: Toxicology and Safety
The toxicological profile of MMMP is a significant concern due to its potential for human exposure, both intentionally as an NPS and unintentionally as a leachable from cured materials.[12]
Toxicological Data Summary
| Endpoint | Finding | Source |
| In Vitro Cytotoxicity | Toxic to human peripheral blood mononuclear cells (PBMCs) at 250 µg/ml via a caspase-3/7 dependent mechanism, indicating induction of apoptosis. | [5] |
| Human Health Hazards | Acute Oral Toxicity: Harmful if swallowed (Category 4). Reproductive Toxicity: May damage fertility or the unborn child (Category 1B). | [9][13] |
| Environmental Hazards | Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (Chronic Category 2). EC50 for Daphnia magna is 15.3 mg/L (24h). | [13][14] |
Safety and Handling
Given its hazard profile, strict safety protocols must be followed when handling MMMP.
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses with side shields, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation of the powder.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep locked up and accessible only to authorized personnel.
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.
Conclusion
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone is a compound of significant complexity, bridging the gap between industrial materials science and forensic toxicology. Its efficacy as a photoinitiator is well-established, driven by a predictable photocleavage mechanism. However, its emergence as a synthetic cathinone underscores the need for continued vigilance and research by the scientific and regulatory communities. Future work should focus on elucidating its specific pharmacological targets to better understand its psychoactive effects and on developing more comprehensive toxicological data to assess the risks associated with long-term, low-level exposure.
References
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- 2. Substance Details 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one [unodc.org]
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- 4. innospk.com [innospk.com]
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- 7. swgdrug.org [swgdrug.org]
- 8. 71868-10-5 CAS MSDS (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 2-メチル-4′-(メチルチオ)-2-モルホリノプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone | SIELC Technologies [sielc.com]
- 12. Cytotoxicity of the polymerization agent, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone on human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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